molecular formula C14H22 B14409055 1-Heptyl-2-methylbenzene CAS No. 86316-74-7

1-Heptyl-2-methylbenzene

Cat. No.: B14409055
CAS No.: 86316-74-7
M. Wt: 190.32 g/mol
InChI Key: YGDQXQVHCOFEEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene (methylbenzene) with 1-bromoheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, although this is less common.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) for bromination and nitration, respectively.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Heptyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The benzene ring’s electron-rich nature facilitates these reactions, allowing for the introduction of various substituents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Heptyl-2-methylbenzene can be compared with other alkylbenzenes such as:

    Toluene (Methylbenzene): Similar structure but with a single methyl group.

    Ethylbenzene: Contains an ethyl group instead of a heptyl group.

    Cumene (Isopropylbenzene): Contains an isopropyl group.

Uniqueness: this compound’s uniqueness lies in its longer heptyl chain, which imparts different physical and chemical properties compared to shorter alkyl-substituted benzenes

Properties

CAS No.

86316-74-7

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1-heptyl-2-methylbenzene

InChI

InChI=1S/C14H22/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-7,11H2,1-2H3

InChI Key

YGDQXQVHCOFEEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CC=C1C

Origin of Product

United States

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